molecular formula C9H12O4 B13347097 Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

Cat. No.: B13347097
M. Wt: 184.19 g/mol
InChI Key: LYOJCNWCUOSHLX-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[410]hept-2-ene-3-carboxylate is a chemical compound with a unique bicyclic structure It is characterized by the presence of an ethyl ester group, a hydroxyl group, and an oxabicycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate typically involves the reaction of 5-bromopentanol with ethyl 2-hydroxybutanoate. The reaction is carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is slowly added to the reaction vessel, and the resulting product is purified using organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom in the precursor can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral replication or bacterial growth, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
  • (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Uniqueness

Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is unique due to its specific stereochemistry and functional groups.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-2-12-9(11)5-3-6(10)8-7(4-5)13-8/h4,6-8,10H,2-3H2,1H3/t6-,7-,8+/m1/s1

InChI Key

LYOJCNWCUOSHLX-PRJMDXOYSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@@H]2[C@@H](O2)[C@@H](C1)O

Canonical SMILES

CCOC(=O)C1=CC2C(O2)C(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.